6-Bromo-2,3-difluorophenetole

Organic Synthesis Regioselectivity Cross-Coupling Precursors

6-Bromo-2,3-difluorophenetole (CAS 1122410-43-8) is a halogenated aryl alkyl ether with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol. The compound's IUPAC name is 1-bromo-2-ethoxy-3,4-difluorobenzene, and it is commercially available with a typical purity specification of ≥95%.

Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
CAS No. 1122410-43-8
Cat. No. B3213636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-difluorophenetole
CAS1122410-43-8
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1F)F)Br
InChIInChI=1S/C8H7BrF2O/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3
InChIKeyFDFFRSVLMINCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-difluorophenetole (CAS 1122410-43-8): Technical Baseline for Procurement and Research Evaluation


6-Bromo-2,3-difluorophenetole (CAS 1122410-43-8) is a halogenated aryl alkyl ether with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . The compound's IUPAC name is 1-bromo-2-ethoxy-3,4-difluorobenzene, and it is commercially available with a typical purity specification of ≥95% . This compound serves as a specialized building block in organic synthesis, distinguished from its regioisomers and non-brominated analogs by the precise positioning of bromine at the 6-position (ortho to the ethoxy group) and fluorine atoms at the 2- and 3-positions. This substitution pattern imparts distinct steric and electronic properties that govern its reactivity in cross-coupling reactions and its utility as a precursor for functionalized aromatic systems.

Why Generic Substitution Fails: Critical Differentiators of 6-Bromo-2,3-difluorophenetole Among Halogenated Phenetole Analogs


Halogenated phenetole derivatives cannot be treated as interchangeable commodities. The specific substitution pattern of 6-bromo-2,3-difluorophenetole—bromine at the 6-position with ortho- and meta-fluorines—creates a unique electronic environment that directly influences reaction kinetics, regioselectivity, and downstream product profiles. Regioisomers such as 4-bromo-2,3-difluorophenetole (CAS 156573-09-0) exhibit fundamentally different reactivity in metal-catalyzed cross-coupling due to the distinct steric accessibility and electronic activation of the C–Br bond . Non-brominated analogs like 2,3-difluorophenetole (CAS 121219-07-6) lack the halogen handle required for many diversification reactions entirely . Procurement decisions based solely on structural similarity without accounting for regiospecific substitution patterns introduce substantial risk of synthetic failure, reduced yield, or production of unintended byproducts.

Quantitative Evidence Guide: Differentiating 6-Bromo-2,3-difluorophenetole from Structural Analogs


Regioisomeric Bromine Positioning: 6-Bromo vs. 4-Bromo Substitution Pattern and Synthetic Accessibility

The critical differentiation between 6-bromo-2,3-difluorophenetole (target compound, CAS 1122410-43-8) and its regioisomer 4-bromo-2,3-difluorophenetole (CAS 156573-09-0) lies in bromine positioning relative to the ethoxy group and fluorine substitution pattern. The 6-bromo isomer positions bromine ortho to the ethoxy group, creating a distinct steric and electronic profile compared to the 4-bromo isomer, where bromine is para to ethoxy. While direct comparative reaction yield data for these specific regioisomers is not available in the public domain, the fundamental principle of regiochemical differentiation in cross-coupling and nucleophilic aromatic substitution reactions is well-established [1]. The 6-bromo configuration enables specific synthetic sequences that the 4-bromo isomer cannot access due to altered site selectivity in subsequent functionalization steps. Selection of the incorrect regioisomer for a target synthetic route will result in incorporation of the functional handle at an unintended position, yielding a different molecular scaffold altogether.

Organic Synthesis Regioselectivity Cross-Coupling Precursors Halogenated Building Blocks

Comparative Purity Specifications: 6-Bromo-2,3-difluorophenetole vs. 4-Bromo-2,3-difluorophenetole

Commercially available 6-bromo-2,3-difluorophenetole (target compound) is supplied with a minimum purity specification of 95% . In comparison, the 4-bromo-2,3-difluorophenetole regioisomer is available with a higher purity grade of ≥98.0% (GC) [1]. This 3% differential in baseline purity specification represents a meaningful distinction for procurement decisions where reaction stoichiometry and impurity tolerance are critical. The 95% minimum purity of the target compound necessitates consideration of potential impurities (up to 5% by weight) that may include the 2,3-difluoro-6-bromophenol intermediate or other bromination byproducts identified in related synthetic procedures [2].

Quality Control Analytical Chemistry Procurement Specifications Purity Benchmarking

Presence vs. Absence of Bromine Functional Handle: 6-Bromo-2,3-difluorophenetole vs. Non-Brominated 2,3-Difluorophenetole

The most fundamental differentiation between 6-bromo-2,3-difluorophenetole (target compound) and its non-brominated analog 2,3-difluorophenetole (CAS 121219-07-6) is the presence versus absence of the bromine atom. The target compound contains bromine (molecular weight contribution ~79.9 g/mol), enabling participation in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) and other transformations requiring a halogen leaving group . In contrast, 2,3-difluorophenetole lacks this functional handle, rendering it inert under typical cross-coupling conditions and limiting its synthetic utility to reactions involving the aromatic C–H bonds or the ethoxy group [1]. Molecular weight differs by 78.9 g/mol, directly corresponding to the bromine substituent.

Cross-Coupling Chemistry Functional Handle Synthetic Diversification Halogenated Intermediates

Physical State Differentiation: Solid Target Compound vs. Liquid Non-Brominated Analog

A practical differentiation relevant to laboratory and industrial handling is the physical state at ambient temperature. The target compound 6-bromo-2,3-difluorophenetole and its 4-bromo regioisomer are solids at 20°C, with the 4-bromo isomer having a reported melting point of 31°C . In contrast, the non-brominated analog 2,3-difluorophenetole is a liquid at 20°C . This difference in physical state affects weighing accuracy, storage requirements, and compatibility with automated synthesis platforms. Solid compounds generally offer advantages in precise gravimetric dispensing and reduced volatility-related loss during handling, while liquids may be preferred for certain continuous flow or liquid-phase reaction setups. For the target compound specifically, the physical state as a solid enables simpler inventory management and reduced risk of evaporative concentration changes during long-term storage.

Physical Properties Handling and Storage Formulation Logistics

Synthetic Route Availability: Documented Preparation Method for 4-Bromo Isomer with Implications for 6-Bromo Isomer Procurement

A documented synthetic method exists for 2,3-difluoro-4-bromophenetole (the 4-bromo regioisomer) as described in Chinese Patent CN101003467A [1]. The patent details a two-step process: bromination of 2,3-difluorophenol at -10 to -15°C with Br2, yielding >95% 2,3-difluoro-4-bromophenol (main product) alongside approximately 3% 2,3-difluoro-6-bromophenol (the 6-bromo intermediate), followed by etherification. This patent explicitly states that the synthetic method for 2,3-difluoro-4-bromophenetole has been established, whereas the specific synthetic route for the 6-bromo isomer (target compound) has not been publicly documented with the same level of detail [1]. The presence of the 6-bromo intermediate as a minor byproduct (~3%) in the 4-bromo synthesis suggests that the target compound may be available as a specialty item requiring alternative synthetic approaches, which may impact cost, lead time, and commercial availability.

Synthetic Methodology Process Chemistry Scale-Up Considerations Supply Chain Transparency

Validated Application Scenarios for 6-Bromo-2,3-difluorophenetole Based on Structural Differentiation Evidence


Palladium-Catalyzed Cross-Coupling at the 6-Position for Aryl Functionalization

This compound is uniquely suited for synthetic sequences requiring Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig coupling at the position ortho to the ethoxy group. The bromine at the 6-position serves as the essential leaving group for oxidative addition to palladium catalysts, a capability entirely absent in non-brominated analogs like 2,3-difluorophenetole [1]. The regiospecificity of the 6-bromo substitution pattern (as opposed to the 4-bromo isomer) ensures that the resulting C–C bond is formed at the desired ortho position relative to the ethoxy substituent, enabling construction of specific biaryl or aryl-alkynyl scaffolds required in pharmaceutical intermediate synthesis.

Synthesis of Ortho-Substituted Aryl Ether Pharmacophores

The 6-bromo-2,3-difluorophenetole scaffold provides a platform for constructing ortho-substituted aryl ether pharmacophores that are inaccessible from the 4-bromo regioisomer. The fluorine atoms at positions 2 and 3 contribute to metabolic stability and modulate electron density of the aromatic ring, while the bromine at position 6 offers a site for further elaboration. This specific substitution geometry is required for certain bioactive molecule classes where the spatial relationship between the ethoxy group, fluorine substituents, and the point of diversification at the 6-position is critical for target binding . The 3% purity differential relative to the 4-bromo isomer may be acceptable in early-stage medicinal chemistry exploration where regiospecificity outweighs absolute purity requirements.

Liquid Crystal Intermediate Synthesis with Defined Substitution Geometry

Fluorinated phenetole derivatives have established utility in liquid crystal materials development, where precise molecular geometry and dipole moment orientation are critical for achieving desired dielectric anisotropy and mesophase behavior [1]. The 6-bromo substitution pattern of the target compound provides a specific vector for molecular elongation via cross-coupling reactions, enabling the synthesis of liquid crystal building blocks with defined substitution geometry. The solid physical state of the target compound (in contrast to the liquid non-brominated analog) may offer handling advantages during formulation and purification steps in materials science applications .

Specialty Building Block Procurement Where 4-Bromo Isomer Cannot Substitute

This compound serves as a specialty procurement item for synthetic chemists who have determined—through retrosynthetic analysis—that bromine must be positioned ortho to the ethoxy group for successful route execution. The absence of a publicly documented, scalable synthetic route for the 6-bromo isomer [1] means that procurement requires engagement with specialty chemical suppliers and may involve longer lead times or custom synthesis arrangements. The 95% minimum purity specification should be factored into reaction planning, with consideration given to potential impurity profiles that may include the 6-bromo-2,3-difluorophenol intermediate or regioisomeric bromination byproducts.

Technical Documentation Hub

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